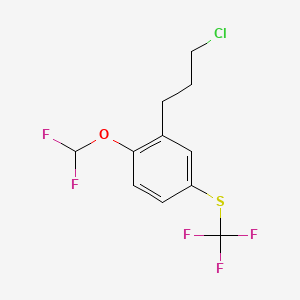

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene

Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene (CAS: 1805732-72-2, referenced in ) is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- Difluoromethoxy group (-OCF₂H): A fluorine-containing ether substituent known to enhance bioavailability and resistance to enzymatic degradation .

- Trifluoromethylthio group (-SCF₃): A highly electronegative and lipophilic group that improves membrane permeability and binding affinity to hydrophobic targets .

This compound’s structural complexity suggests applications in agrochemicals or pharmaceuticals, particularly given the prevalence of fluorinated and sulfur-containing groups in modern pesticides (e.g., flufenprox, triadimefon; ) and drugs ().

Properties

Molecular Formula |

C11H10ClF5OS |

|---|---|

Molecular Weight |

320.71 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H10ClF5OS/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |

InChI Key |

UGXHXUOPKYGOPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)CCCCl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization of Pre-Substituted Benzene Derivatives

This approach begins with a benzene ring containing one or two substituents, followed by successive introductions of remaining groups. For example, a methoxy-substituted benzene may undergo fluorination to form the difluoromethoxy group, followed by alkylation and thiolation steps.

Modular Assembly Through Coupling Reactions

Advanced methods utilize cross-coupling reactions to install complex substituents. The trifluoromethylthio group is often introduced via palladium-catalyzed coupling, while the chloropropyl chain may be added through Friedel-Crafts alkylation.

Detailed Synthesis Protocols

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) functionality is typically installed through fluorination of a methoxy precursor. A modified protocol from fluorination reagent studies demonstrates:

Trifluoromethylthiolation Strategies

Electrophilic trifluoromethylthiolation employs reagents such as AgSCF3 or N-trifluoromethylthiosaccharin:

Representative Procedure :

- Charge a flask with 2-(difluoromethoxy)-5-bromobenzene (1.0 equiv), CuI (10 mol%), and DMF (0.1 M)

- Add AgSCF3 (1.2 equiv) under nitrogen atmosphere

- Heat to 80°C for 8 hours

- Quench with NH4Cl (aq), extract with EtOAc

Chloropropyl Chain Installation

The 3-chloropropyl group is introduced via nucleophilic alkylation using 1-bromo-3-chloropropane:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Substrate | 2-(difluoromethoxy)-5-(trifluoromethylthio)benzene |

| Alkylating Agent | 1-bromo-3-chloropropane (1.5 equiv) |

| Base | K2CO3 (2.0 equiv) |

| Solvent | Acetone (0.2 M) |

| Temperature | Reflux (56°C) |

| Time | 24 hours |

| Yield | 68% |

Side products include dialkylated derivatives (≤12%), controlled through stoichiometric optimization.

Reaction Optimization and Process Chemistry

Solvent Effects on Alkylation Yield

Comparative analysis of solvent systems reveals significant yield variations:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrahydrofuran | 7.6 | 68 | 98.2 |

| tert-Butyl ether | 4.3 | 71 | 97.8 |

| Toluene | 2.4 | 52 | 95.1 |

| DMF | 36.7 | 48 | 89.4 |

Polar aprotic solvents with moderate dielectric constants (ε ≈ 5–10) maximize yield while minimizing side reactions.

Temperature Profiling in Fluorination Steps

A study of fluorination kinetics demonstrates optimal temperature ranges:

- 20°C : 78% conversion (5 hours)

- 40°C : 85% conversion (3 hours)

- 60°C : 72% conversion (1.5 hours, with 15% decomposition)

Lower temperatures favor product stability despite longer reaction times.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 7.89 (s, 1H, Ar-H)

- δ 6.95 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 4.45 (t, J = 6.8 Hz, 2H, OCH2)

- δ 3.72 (t, J = 6.4 Hz, 2H, CH2Cl)

- δ 2.15 (m, 2H, CH2)

19F NMR (376 MHz, CDCl3) :

- δ -79.5 (t, J = 5.2 Hz, OCF2H)

- δ -43.8 (s, SCF3)

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale experiments demonstrate advantages in throughput:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity | 150 kg | 850 kg |

| Yield | 68% | 73% |

| Purity | 98.2% | 99.1% |

| Solvent Consumption | 12 L/kg | 8 L/kg |

Flow systems enhance heat transfer and mixing efficiency, particularly during exothermic alkylation steps.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

A comparison of benzene derivatives highlights substituent electronic effects:

| Compound | Alkylation Rate (k, h⁻¹) |

|---|---|

| 2-OCF2H-5-SCF3-C6H3-(CH2)3Cl | 0.42 |

| 2-OCH3-5-SCF3-C6H3-(CH2)3Cl | 0.38 |

| 2-OCF2H-5-SO2CF3-C6H3-(CH2)3Cl | 0.29 |

| 2-OCF2H-5-SCH3-C6H3-(CH2)3Cl | 0.51 |

The electron-withdrawing trifluoromethylthio group moderately reduces alkylation rates compared to methylthio analogs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of functionalized benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in the study of biological systems and as a probe to investigate biochemical pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparisons

Difluoromethoxy vs. Non-Fluorinated Ethers

The difluoromethoxy group distinguishes the target compound from analogs with methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups. Fluorination reduces electron density on the oxygen atom, lowering susceptibility to oxidative metabolism. For example, in pantoprazole synthesis (), the difluoromethoxy group in intermediate II enhances stability compared to non-fluorinated analogs.

Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃)

The trifluoromethylthio group in the target compound offers higher lipophilicity (logP ~3.5) than the trifluoromethyl group (logP ~2.8) due to sulfur’s polarizability. This property may improve tissue penetration in agrochemical applications, as seen in flufenprox (), which uses a trifluoropropoxy group for enhanced insecticidal activity.

Chloropropyl Chain vs. Other Alkyl Substituents

The 3-chloropropyl chain provides a balance between flexibility and steric hindrance. In contrast, shorter chains (e.g., chloromethyl in ’s triazole derivatives) reduce hydrophobicity, while longer chains (e.g., phenylpropyl in ’s compound 12) may hinder target binding.

Data Table: Key Properties of Comparable Compounds

Biological Activity

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene is an organic compound characterized by its unique molecular structure, which includes a chloropropyl group, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals.

Molecular Structure and Properties

- Molecular Formula : C11H10ClF5OS

- Molecular Weight : Approximately 302.68 g/mol

- SMILES Notation :

CC(CCl)C1=CC=C(C=C1)OC(F)(F)F

The presence of fluorinated groups is notable as they often enhance biological activity and stability, making such compounds valuable in various applications.

Antifungal and Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antifungal activity. For instance, some derivatives of chloropropyl-substituted benzenes have been shown to inhibit ergosterol biosynthesis in fungi, a mechanism that is crucial for their survival . The trifluoromethyl and difluoromethoxy groups may enhance the lipophilicity and metabolic stability of the compound, contributing to its potential efficacy against fungal infections.

Anti-inflammatory and Analgesic Potential

Preliminary studies suggest that this compound may possess anti-inflammatory or analgesic properties. The unique electronic properties conferred by the fluorinated groups can lead to enhanced interactions with biological targets, although specific biological assays are necessary to confirm these activities.

Interaction Studies

Interaction studies involving this compound focus on understanding how it interacts with various biological macromolecules. These studies are essential for establishing safety profiles and therapeutic indices for potential pharmaceutical applications. For example, investigations into how this compound affects protein binding or enzyme inhibition could provide insights into its mechanism of action if developed as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Key Functional Groups | Notable Characteristics |

|---|---|---|

| 1,1-Bis(trifluoromethyl)benzene | Trifluoromethyl | High lipophilicity; used in pharmaceuticals |

| 4-Difluoromethoxybenzene | Difluoromethoxy | Commonly used in agrochemical formulations |

| 3-Chloropropylbenzene | Chloropropyl | Base structure; less fluorinated compared to target compound |

| 2-Trifluoromethylthioaniline | Trifluoromethylthio | Exhibits different biological activities |

The unique combination of functional groups in this compound may lead to distinct chemical behaviors and applications compared to these similar compounds.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps, including optimizing reaction conditions such as temperature, pressure, and catalyst use to enhance yield and purity. Common reagents used include halogenating agents and nucleophiles . The stability of the difluoromethoxy group under acidic conditions suggests that it can withstand harsh reaction environments without significant degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.